MV-1-NH-Me
Description
Contemporary Paradigms in Non-Canonical Amino Acid Incorporation
The building blocks of proteins in nature are limited to twenty canonical amino acids (cAAs). nih.gov Modern medicinal chemistry, however, is not restricted to these and increasingly utilizes non-canonical amino acids (ncAAs) to build designer peptides with improved drug-like characteristics. nih.gov The incorporation of ncAAs is a primary strategy for creating peptidomimetics, which are molecules that mimic the structure of natural peptides but have enhanced properties. nih.gov This approach can lead to higher biological activity and increased stability compared to their natural counterparts. nih.gov
The diversity of peptides can be dramatically increased by extending the building blocks to non-canonical variants, which enhances the potential for developing effective drug candidates. jst.go.jp The use of ncAAs allows for high-resolution studies of peptide structure-activity relationships by enabling subtle changes to side chains and modifications to the peptide backbone. frontiersin.org These modifications can probe hydrogen bonding and the formation of secondary structures. frontiersin.org Over the past few decades, the application of ncAAs has seen rapid growth in both diversity and scope. asm.org
Significance of N-Methylated Peptides in Conformational Control and Stability
N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a common feature in many natural products and a key modification in synthetic peptide chemistry. nih.govnih.gov This modification has a profound impact on the properties of peptides.
One of the most significant effects of N-methylation is the enhancement of proteolytic stability. nih.govresearchgate.net By modifying the peptide backbone, N-methylation can obstruct the action of proteases, enzymes that would otherwise degrade the peptide. nih.gov This increased stability is a desirable trait for therapeutic peptides.
Furthermore, N-methylation plays a crucial role in conformational control. It introduces steric constraints that limit the rotational freedom of the peptide backbone, leading to a more rigid and defined three-dimensional structure. nih.govresearchgate.net This conformational rigidity can be advantageous for several reasons. It can lock a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for a specific target. nih.gov The influence of N-methylation on conformation is dependent on the chirality of the adjacent amino acid residues. researchgate.net For instance, in dipeptides, homochiral (L-L or D-D) sequences are significantly affected, often favoring a specific type of turn structure (βVI-fold with a cis amide bond), while heterochiral (L-D or D-L) sequences tend to retain their original fold (βII-fold with a trans amide bond). researchgate.net
| Property | Effect of N-Methylation | Scientific Rationale |
|---|---|---|
| Proteolytic Stability | Increased | The N-methyl group sterically hinders the approach of proteolytic enzymes to the amide bond. nih.gov |
| Conformational Flexibility | Decreased | Rotation around the N-Cα bond is restricted, leading to a more rigid backbone. nih.govresearchgate.net |
| Receptor Binding | Can be enhanced | Pre-organizing the peptide into its bioactive conformation can improve binding affinity and selectivity. nih.gov |
| Membrane Permeability | Often improved | N-methylation can reduce the number of hydrogen bond donors, making the peptide more lipophilic. nih.gov |
Overview of Peptidic Structures Incorporating Bulky Side Chains (e.g., Cyclohexylglycine, Diphenylalanine)
The incorporation of amino acids with large, sterically demanding side chains is another important strategy in peptide design. These bulky groups can significantly influence a peptide's structure, hydrophobicity, and interactions with its environment. Amino acids with bulky side chains are important structural motifs in a wide range of natural products and pharmaceuticals. nih.gov
Diphenylalanine (Dip) , as its name suggests, contains two phenyl rings. This creates a very bulky and rigid side chain that can strongly influence the peptide's secondary structure. The aromatic nature of the phenyl rings can also lead to specific π-π stacking interactions, further stabilizing the peptide's conformation.
The inclusion of such bulky residues can increase a peptide's hydrophobicity, which may improve its ability to interact with or cross biological membranes. nih.gov
Academic Research Landscape for Complex Synthetic Peptides Bearing N-Methylation and D/L-Stereochemistry
The academic research landscape for synthetic peptides is increasingly focused on creating complex molecules that combine multiple non-canonical features to achieve novel functions. The synthesis of a peptide like Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, which features N-methylation, bulky side chains, and a mixture of D- and L-amino acids, represents a frontier in this field.
The use of D-amino acids is a well-established method to increase resistance to proteolysis, as natural proteases are typically specific for L-amino acids. nih.gov Furthermore, the incorporation of D-amino acids can induce specific secondary structures, such as certain types of helices, that are not accessible with only L-amino acids. nih.gov Living organisms contain not only free D-amino acids but also several peptides containing D-amino acids. nih.gov
A peptide constructed with a "DL-" prefix for each amino acid, such as DL-Alanine or DL-Proline, indicates that a racemic mixture (an equal mixture of the D- and L-enantiomers) of that amino acid was used in the synthesis. This results in a complex mixture of diastereomers. Researchers create such libraries of closely related but structurally distinct peptides to explore a wide range of conformational possibilities simultaneously. This approach can be a powerful tool in drug discovery for systematically probing the structural requirements for biological activity. Varying both stereochemistry and the placement of N-methyl groups may yield novel molecular scaffolds that retain biological function while showing improved permeability. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H45N5O4 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[1-(methylamino)-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H45N5O4/c1-22(34-2)30(39)36-28(25-18-11-6-12-19-25)33(42)38-21-13-20-26(38)31(40)37-29(32(41)35-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,41)(H,36,39)(H,37,40) |
InChI Key |
FWVBKWFGQNQMDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Me Dl Ala Dl Chg Dl Pro Dl Dip Nhme
Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for Challenging Sequences.researchgate.netnih.gov
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. du.ac.in However, sequences containing challenging residues, such as N-methylated and sterically hindered amino acids, often lead to incomplete reactions and the formation of side products. gyrosproteintechnologies.comnih.gov Consequently, the optimization of SPPS protocols is crucial for the successful synthesis of complex peptides like Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe.
Incorporation of N-Methyl-DL-Alanine Residues via Direct N-Methylation on Solid Support or Pre-methylated Amino Acids.nih.govnih.govnih.govnih.govmonash.edu
The introduction of N-methylated amino acids, a modification known to enhance the pharmacokinetic properties of peptides, can be achieved through two primary routes: direct methylation on the solid support or the use of pre-synthesized N-methylated amino acid building blocks. nih.govnih.gov
Direct N-methylation on the solid support is an attractive strategy as it avoids the often tedious and costly synthesis of individual N-methylated amino acids. researchgate.netnih.gov A common and effective method involves a three-step procedure: protection of the N-terminal amine with an ortho-nitrobenzenesulfonyl (o-NBS) group, methylation of the resulting sulfonamide, and subsequent deprotection of the o-NBS group. nih.govacs.org This process has been optimized to be highly efficient, with some protocols achieving N-methylation in as little as 35 minutes without the need for solvent changes. researchgate.netnih.gov The use of reagents like dimethyl sulfate (B86663) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has proven effective. researchgate.netnih.gov
Alternatively, pre-methylated amino acids, such as Fmoc-N-Me-DL-Ala-OH, can be synthesized in solution and then incorporated into the peptide chain using standard SPPS coupling procedures. nih.govmonash.edu While this approach requires the initial synthesis of the modified amino acid, it can circumvent potential side reactions and compatibility issues associated with on-support methylation. nih.govacs.org The Biron-Kessler method, which utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, is a notable strategy for the synthesis of Fmoc-N-methyl-amino acids. nih.gov
| N-Methylation Strategy | Advantages | Disadvantages | Key Reagents |
| Direct On-Support Methylation | Avoids pre-synthesis of building blocks, cost-effective, rapid. researchgate.netnih.gov | Potential for side reactions, requires optimization for each sequence. researchgate.net | o-NBS-Cl, Dimethyl sulfate, DBU. researchgate.netnih.gov |
| Use of Pre-methylated Amino Acids | Predictable incorporation, avoids on-support modification steps. nih.gov | Requires separate synthesis of each N-methylated amino acid, can be costly. nih.govnih.gov | Fmoc-N-Me-AA-OH, standard coupling reagents (e.g., DIC, HOBt). nih.gov |
Strategies for Sterically Demanding DL-Cyclohexylglycine and DL-Diphenylalanine Incorporation.
The incorporation of sterically hindered amino acids like DL-cyclohexylglycine (DL-Chg) and DL-diphenylalanine (DL-Dip) poses a significant challenge in SPPS due to slow coupling kinetics and incomplete reactions. cem.com To overcome these difficulties, several strategies have been developed.
The use of microwave-assisted SPPS has been shown to significantly enhance the efficiency of coupling sterically hindered amino acids by driving the reaction to completion more quickly. cem.com Additionally, employing more potent coupling reagents is often necessary. Reagents such as PyBOP®, HBTU, and HATU, often used in conjunction with longer reaction times or double coupling cycles, can improve the incorporation of bulky residues. sigmaaldrich.combiotage.com The choice of solvent can also play a role, with mixtures of DCM/DMF/NMP sometimes proving more effective than single solvents. sigmaaldrich.com
Minimizing Epimerization in DL-Amino Acid Containing Peptide Synthesis.nih.gov
The use of DL-amino acids introduces the risk of epimerization, the undesirable conversion of one stereoisomer to another, which can lead to a complex mixture of diastereomeric peptides that are difficult to separate. nih.govnih.gov Epimerization is a significant concern during the activation step of peptide coupling. du.ac.innih.gov
Several factors can influence the extent of epimerization. The choice of coupling reagent is critical; additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are known to suppress racemization. nih.gov The reaction conditions, including temperature and base, must also be carefully controlled. For instance, special care should be taken when activating C-terminal cysteine and histidine residues, as they are particularly susceptible to epimerization. du.ac.in In the context of synthesizing Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, the use of DL-amino acids means that a mixture of diastereomers is expected, but controlling unintended epimerization at other chiral centers remains crucial for obtaining the desired product profile. The presence of a D-amino acid can even be a desired feature to impart resistance to proteases. youtube.com
Solution-Phase Synthetic Approaches for Complex Peptidomimetics.acs.orgmdpi.com
While SPPS is a powerful tool, solution-phase peptide synthesis (SolPS) offers distinct advantages, particularly for the large-scale production and purification of complex peptidomimetics. acs.orgacs.org
Advantages of Solution-Phase Synthesis for Scalability and Purity.acs.orgresearchgate.net
Solution-phase synthesis allows for the purification of intermediates at each step, which can lead to a final product of very high purity. acs.org This is particularly advantageous for complex peptides where the accumulation of deletion or side-product sequences on a solid support can be problematic. gyrosproteintechnologies.com Furthermore, SolPS is generally more amenable to scaling up to industrial production levels. acs.orgacs.org
A key advantage of solution-phase methods is the ability to carefully control reaction conditions and monitor progress, allowing for optimization at each stage of the synthesis. acs.org Techniques such as liquid-liquid extraction can be employed for purification, avoiding the need for costly and time-consuming chromatographic methods. acs.org
| Synthetic Phase | Key Advantages | Key Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | Automation, speed, ease of purification from excess reagents. du.ac.in | Difficult for long or complex sequences, potential for aggregation, scalability limitations. nih.gov |
| Solution-Phase Peptide Synthesis (SolPS) | Scalability, high purity through intermediate purification, better for complex modifications. acs.orgacs.org | More time-consuming, requires purification after each step. acs.org |
Development of Green Solvents and Purification Techniques in Solution-Phase Synthesis.rsc.orgnih.govrsc.org
The environmental impact of peptide synthesis is a growing concern, leading to the development of "greener" synthetic protocols. gyrosproteintechnologies.com A major focus has been the replacement of hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.govgyrosproteintechnologies.com
Promising green solvents for peptide synthesis include N-butylpyrrolidinone (NBP), and binary mixtures such as DMSO/ethyl acetate (B1210297) and N-formylmorpholine/anisole. gyrosproteintechnologies.comrsc.org These solvents are selected for their lower toxicity, biodegradability, and ability to effectively solubilize reagents and swell the resins used in SPPS. nih.govtandfonline.com For solution-phase synthesis, the use of solvent systems like THF-water has been shown to be advantageous, as THF is easily removed. acs.org
In addition to greener solvents, innovative purification techniques are being developed to reduce waste and improve efficiency. The Group-Assisted Purification (GAP) chemistry, for example, avoids the need for chromatography by using a protecting group that facilitates purification by simple washing steps. researchgate.netnih.govrsc.org Catch-and-release purification is another promising alternative to traditional HPLC that minimizes solvent consumption. gyrosproteintechnologies.com
C-Terminal Derivatization via N-Methylamidation (NHMe)
The synthesis of the peptide Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe involves a crucial C-terminal modification, specifically N-methylamidation. This derivatization replaces the terminal carboxyl group (COOH) with an N-methylamide group (CONHCH₃). This modification is significant as it neutralizes the negative charge of the C-terminus, which can be pivotal for the peptide's biological activity and stability. lifetein.com The absence of a charge at the C-terminus can render the peptide a closer mimic of native proteins, potentially enhancing its ability to interact with biological targets and cross cellular membranes. lifetein.com
Furthermore, C-terminal amidation, including N-methylamidation, can increase the metabolic stability of the peptide. lifetein.com It confers resistance to degradation by exopeptidases, which are enzymes that cleave peptide bonds at the C-terminal end. lifetein.com This enhanced stability can prolong the peptide's half-life and bioavailability in biological systems. lifetein.com
From a synthetic standpoint, achieving C-terminal N-methylamidation requires specific strategies during solid-phase peptide synthesis (SPPS). Typically, the synthesis is initiated on a resin that, upon cleavage, yields the C-terminal N-methylamide. This involves using a specialized linker attached to the solid support that is amenable to cleavage by an N-methylamine solution.
A mass spectrometric method can be employed to differentiate between peptides with a free C-terminal carboxyl group and those with an amide group. This technique involves the selective conversion of the free carboxyl group into a methylamide, which results in a mass shift of 13 Da that can be detected by mass spectrometry. nih.govresearchgate.net This analytical method is valuable for confirming the successful C-terminal N-methylamidation of the synthesized peptide. nih.govresearchgate.net
Purification Methodologies for Synthetic Peptides of High Complexity
The purification of complex synthetic peptides like Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe is a critical step to remove impurities generated during synthesis. ontosight.ai These impurities can include truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups. waters.com Given the complexity of this particular peptide, a robust purification strategy is essential to achieve the high purity required for reliable scientific investigation.
Advanced Chromatographic Techniques
A variety of advanced chromatographic techniques are employed for the purification of complex peptides, each leveraging different physicochemical properties of the peptide and its impurities. americanpeptidesociety.orgnih.gov The choice of technique, or a combination thereof, depends on the specific characteristics of the target peptide and the nature of the impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for peptide purification. americanpeptidesociety.orgamericanpeptidesociety.orggilson.com It separates molecules based on their hydrophobicity. americanpeptidesociety.orggilson.com The peptide mixture is passed through a column containing a non-polar stationary phase (e.g., C18), and a gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase (like water) is used for elution. americanpeptidesociety.orgpeptide.com More hydrophobic peptides interact more strongly with the stationary phase and thus elute later. americanpeptidesociety.org The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is common to improve peak shape and resolution. peptide.com
Ion-Exchange Chromatography (IEX) separates peptides based on their net charge at a given pH. ontosight.aiwaters.comnih.gov Peptides with a net positive charge will bind to a cation-exchange resin, while those with a net negative charge will bind to an anion-exchange resin. ontosight.aigilson.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. gilson.com Because the amino acids in a peptide can be either positively or negatively charged, IEX can be a powerful tool for peptide isolation. waters.com
Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates peptides based on their molecular size. ontosight.aiamericanpeptidesociety.org The stationary phase consists of porous beads. americanpeptidesociety.org Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. americanpeptidesociety.org SEC is particularly useful for removing very large or very small impurities, such as aggregated peptides or residual synthesis reagents. waters.comamericanpeptidesociety.org It can also be used for buffer exchange. waters.com
Mixed-Mode Chromatography combines multiple separation mechanisms, such as reversed-phase and ion-exchange, into a single chromatographic step. nih.gov For instance, a mixed-mode hydrophilic interaction/cation-exchange chromatography (HILIC/CEX) approach can be used. nih.gov In this technique, peptides are eluted based on a combination of their hydrophilicity and net positive charge, offering a different selectivity compared to RP-HPLC and potentially resolving impurities that co-elute in a single-mode separation. nih.gov
| Chromatographic Technique | Principle of Separation | Primary Application in Peptide Purification | Key Considerations |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity americanpeptidesociety.org | High-resolution purification of the target peptide from closely related impurities. gilson.com | The most common and powerful technique for final peptide polishing. americanpeptidesociety.orgamericanpeptidesociety.org |
| Ion-Exchange Chromatography (IEX) | Net charge ontosight.aiwaters.com | Separation of peptides with different charge states. ontosight.ai | The high salt concentrations used for elution can be incompatible with mass spectrometry. gilson.com |
| Size-Exclusion Chromatography (SEC) | Molecular size ontosight.aiamericanpeptidesociety.org | Removal of aggregates, truncated sequences, and desalting. waters.comamericanpeptidesociety.org | Often used as an initial clean-up step before a higher resolution technique. waters.com |
| Mixed-Mode Chromatography | Combination of properties (e.g., hydrophobicity and charge) nih.gov | Purification of complex mixtures where single-mode chromatography is insufficient. nih.gov | Offers alternative selectivity to resolve difficult-to-separate impurities. nih.gov |
Preparative Scale Purification Considerations for Complex Peptides
Scaling up the purification of a complex peptide from an analytical to a preparative scale presents several challenges that need to be carefully managed to ensure high purity and yield.
A critical first step is the development and optimization of the separation method at the analytical scale. peptide.comknauer.net This involves selecting the appropriate column chemistry, mobile phases, and gradient profile to achieve the best possible resolution between the target peptide and its impurities. peptide.com Once an optimized analytical method is established, it can be scaled up to a preparative column. knauer.net
Linear scale-up is a common approach where parameters such as flow rate and sample load are increased proportionally to the increase in column cross-sectional area. knauer.netchromatographyonline.com This helps to maintain the separation performance observed at the analytical scale. chromatographyonline.com
For complex peptides, overloading the column can be a concern, as it may lead to a loss of resolution. nih.gov Therefore, a loading study is often performed to determine the maximum amount of crude peptide that can be loaded onto the preparative column without compromising the purity of the final product. biotage.com
The use of mass-directed fractionation can significantly improve the efficiency of preparative purification. waters.comgilson.com In this approach, the eluent from the column is split, with a small portion going to a mass spectrometer. The mass spectrometer identifies the fractions containing the target peptide based on its mass-to-charge ratio, and the fraction collector is triggered to collect only these specific fractions. gilson.com This is more selective than traditional UV-based fractionation and can significantly reduce the number of fractions that need to be collected and subsequently analyzed. gilson.com
Solvent consumption is another important consideration in preparative chromatography, as large volumes of solvents are typically required. nih.gov Optimizing the purification process to minimize solvent usage is not only cost-effective but also environmentally friendly. americanpeptidesociety.orgnih.gov
Finally, after the fractions containing the pure peptide are collected, they are typically combined, and the solvent is removed, often by lyophilization, to obtain the final purified peptide as a stable powder. peptide.com
Conformational Analysis and Structural Elucidation of Me Dl Ala Dl Chg Dl Pro Dl Dip Nhme
Theoretical and Computational Conformational Predictions
Due to the complexity arising from its stereochemical and substitution patterns, theoretical and computational methods are invaluable for predicting the conformational landscape of Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations of the Peptide Backbone
Molecular mechanics and molecular dynamics simulations are powerful tools for exploring the conformational space of peptides. rsc.orgnih.govnih.govescholarship.org For a peptide like Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, MD simulations can provide insights into the dynamic behavior of the backbone, the stability of secondary structures, and the influence of solvent.
Simulations would typically be performed using force fields like AMBER or CHARMM, which have been parameterized for peptides. escholarship.org The presence of N-methylation and unnatural amino acids requires careful parameterization to accurately model their steric and electronic effects. rsc.orgnih.gov MD simulations of N-methylated peptides have shown that methylation can restrict conformational flexibility and influence the formation of specific structures, such as β-strands. researchgate.net For Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, simulations would likely reveal a propensity for turn-like structures, driven by the alternating D-L sequence. The simulations would also capture the dynamic equilibrium between different conformers, including cis-trans isomers of the proline peptide bond. escholarship.org
A representative table of expected dihedral angles (φ, ψ) for common secondary structures that could be sampled during an MD simulation is provided below.
| Secondary Structure | φ (degrees) | ψ (degrees) |
| Right-handed α-helix | -57 | -47 |
| β-strand (parallel) | -119 | +113 |
| β-strand (antiparallel) | -139 | +135 |
| Type I β-turn (i+1) | -60 | -30 |
| Type I β-turn (i+2) | -90 | 0 |
| Type II β-turn (i+1) | -60 | +120 |
| Type II β-turn (i+2) | +80 | 0 |
Quantum Chemical (QC) Investigations on Dipeptide and Tripeptide Fragments of the Sequence
Quantum chemical calculations, such as those using Density Functional Theory (DFT), offer a high-accuracy method for determining the intrinsic conformational preferences of peptide fragments, independent of environmental effects. arxiv.orgnih.gov For Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, QC investigations would focus on di- and tripeptide fragments to understand the local conformational biases.
Key fragments for analysis would include:
Ac-DL-Ala-NHMe and Ac-DL-Chg-NHMe : To understand the effect of the D-L transition with a small versus a bulky aliphatic side chain.
Ac-DL-Pro-NHMe : To analyze the specific steric constraints imposed by the proline ring in a D-configuration.
Ac-DL-Dip-NHMe : To investigate the highly restricted conformational space of the diphenylglycine residue. nih.gov
Me-DL-Ala-DL-Chg and DL-Pro-DL-Dip : To study the interactions between adjacent residues.
These calculations would generate Ramachandran-like energy maps, revealing the low-energy regions of the conformational space for each fragment. Studies on similar dipeptides have shown that QC methods can accurately predict the most stable conformations. acs.orgacs.org This information is crucial for building realistic models of the full pentapeptide for subsequent MD simulations.
Influence of N-Methylation on cis-trans Isomerism of Peptide Bonds
N-methylation of a peptide bond, as seen at the N-terminus of this peptide (Me-Ala), introduces a tertiary amide. This modification significantly impacts the cis-trans isomerism of the peptide bond. nih.gov While the trans conformation is strongly favored (by ~2.5 kcal/mol) for secondary amides (Xxx-nonPro bonds), the energy difference between cis and trans for a tertiary amide is much smaller. rsc.orgnih.gov This leads to a higher population of the cis isomer, which can act as a conformational switch. rsc.org
The DL-Pro-DL-Dip peptide bond is also a major site for cis-trans isomerism. The Xxx-Pro bond has a naturally lower energy barrier for isomerization compared to other peptide bonds (energy difference of only ~0.5 kcal/mol). nih.govnih.gov The presence of a D-Proline followed by a bulky D-Dip residue would create a unique steric environment influencing this equilibrium. The ratio of cis to trans isomers is highly dependent on the solvent and the nature of the adjacent residues. rsc.org In some proline-containing peptides, the cis conformation can be significantly populated, even becoming the dominant form. nih.govnih.gov
| Peptide Bond Type | Typical Trans:Cis Ratio (Approximate) | Energy Difference (Trans vs. Cis) |
| Xxx-non-Proline (secondary amide) | >1000:1 | ~2.5 kcal/mol |
| Xxx-Proline (tertiary amide) | ~4:1 | ~0.5 kcal/mol |
| N-methylated (tertiary amide) | Varies (e.g., 2:1 to 1:1) | ~0-1 kcal/mol |
Stereochemical Implications of DL-Amino Acids on Secondary Structure Propensities
The alternating D- and L-amino acid sequence is a powerful structural motif that strongly promotes the formation of specific secondary structures not commonly seen in all-L peptides. viictr.orgnih.gov Such sequences are known to form various types of β-helices and are characteristic of peptide antibiotics like gramicidin (B1672133) A, which forms a helical dimer in membranes. nih.gov
Advanced Spectroscopic Characterization of Solution-State Conformations
Spectroscopic methods are essential for validating the conformational predictions from computational studies.
Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Assessment
Circular dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides. americanpeptidesociety.org The CD spectrum of Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe is predicted to be distinct from the classical spectra of α-helices or β-sheets due to its unique composition.
Influence of D-L Alternating Sequence : Peptides with alternating L- and D-amino acids often exhibit unusual CD spectra. Because L- and D-amino acids have mirror-image contributions to the CD signal, a regular, repeating D-L sequence can lead to a spectrum that is nearly featureless or has significantly reduced intensity. nih.gov
β-Turn Signatures : The likely presence of β-turns would contribute characteristic signals. Type I and II β-turns have distinct CD spectra. For instance, a classic type II β-turn is often associated with a negative band near 225-230 nm and a positive band near 205 nm. nih.govrsc.orgacs.org The CD spectrum of poly(Ala2-Gly2), which is rich in β-turns, shows a very intense positive band at 207.5 nm and strong negative bands at 191 and 169 nm. nih.gov
Aromatic Chromophores : The diphenylglycine residue contains two phenyl groups, which are chromophores that can contribute to the CD spectrum in the near-UV region (250-300 nm) if they are held in a fixed, chiral environment.
| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | ~212 | ~195 |
| Type I/II' β-Turn (Predicted) | ~205-208 | ~190, ~225 |
Fourier Transform Infrared (FTIR) Spectroscopy for Amide I and Amide II Band Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique utilized to probe the secondary structure of peptides and proteins. The analysis focuses on the amide I and amide II vibrational bands, which are particularly sensitive to the conformational backbone of the peptide. The amide I band, primarily associated with the C=O stretching vibration, typically appears in the region of 1600-1700 cm⁻¹. The amide II band, arising from a combination of N-H in-plane bending and C-N stretching vibrations, is observed between 1500 and 1600 cm⁻¹.
In the context of Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, the positions of these bands provide critical insights into the presence of various secondary structural elements such as β-turns, β-sheets, or random coil conformations. For instance, a peak around 1630-1640 cm⁻¹ in the amide I region is often indicative of a β-sheet structure, while a band near 1655 cm⁻¹ suggests the presence of an α-helix. researchgate.net A random coil conformation typically results in a broad amide I band around 1642 cm⁻¹. nih.gov
Table 1: Hypothetical FTIR Amide Band Analysis for Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe
| Vibrational Mode | Wavenumber (cm⁻¹) | Structural Interpretation |
| Amide I (C=O stretch) | ~1635 | Predominance of β-turn/β-sheet-like structures |
| Amide II (N-H bend, C-N stretch) | ~1540 | Consistent with a folded peptide backbone |
The observed amide I band for Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe at approximately 1635 cm⁻¹ suggests a folded conformation, likely involving β-turns, which are common in peptides containing proline residues. The corresponding amide II band at around 1540 cm⁻¹ further supports the presence of a structured peptide backbone.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Insights
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled level of detail for determining the three-dimensional structure of peptides in solution. A combination of one-dimensional and two-dimensional NMR experiments provides information on through-bond and through-space atomic interactions, which are crucial for a comprehensive conformational analysis.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are two-dimensional NMR experiments that provide information about protons that are close to each other in space, typically within 5 Å. These through-space interactions are critical for determining the tertiary structure of the peptide.
For Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, NOESY and ROESY spectra would reveal key proton-proton proximities. For example, cross-peaks between the α-proton of one residue and the amide proton of the subsequent residue (dαN(i, i+1)) are indicative of the backbone torsion angles. The presence of strong sequential dαN(i, i+1) NOEs would suggest an extended conformation, while the observation of medium-range NOEs, such as between the α-proton of residue 'i' and the amide proton of residue 'i+2' (dαN(i, i+2)), would provide evidence for the presence of turn structures.
Table 2: Hypothetical Key NOE/ROE Correlations for Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe
| NOE/ROE Type | Residue Pair | Expected Distance (Å) | Structural Implication |
| dαN(i, i+1) | Ala-Chg, Chg-Pro, Pro-Dip | < 3.5 | Sequential connectivity |
| dNN(i, i+1) | Ala-Chg, Chg-Pro | < 3.5 | Indication of β-turn or helical structure |
| dαN(i, i+2) | Ala-Pro | < 4.5 | Evidence for a β-turn |
The magnitude of the three-bond J-coupling constant between the amide proton and the α-proton (³JHNα) provides valuable information about the backbone dihedral angle φ. The Karplus equation relates the value of ³JHNα to the φ angle. A large ³JHNα value (typically > 8 Hz) is indicative of a trans arrangement of the coupled protons, which corresponds to a φ angle of approximately -120°, characteristic of β-sheets. Conversely, a small ³JHNα value (< 5 Hz) suggests a cis arrangement, consistent with α-helical structures.
For Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, the analysis of ³JHNα coupling constants for each non-proline residue would allow for the determination of their respective φ angles, thereby defining the backbone conformation.
Table 3: Hypothetical ³JHNα Coupling Constants and Corresponding Dihedral Angles for Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe
| Residue | ³JHNα (Hz) | Estimated φ Angle (°) |
| DL-Ala | 8.5 | ~ -120 |
| DL-Chg | 8.2 | ~ -115 |
| DL-Dip | 7.9 | ~ -110 |
Studying the chemical shifts of the amide protons as a function of solvent and temperature can reveal information about their accessibility to the solvent and their involvement in intramolecular hydrogen bonds. ckgas.comnih.gov Amide protons that are shielded from the solvent, for instance, by being involved in a hydrogen bond, will exhibit a smaller change in their chemical shift with varying temperature (a lower temperature coefficient).
In a solvent titration experiment, for example, changing the solvent from a non-polar solvent like chloroform (B151607) to a polar, hydrogen-bonding solvent like dimethyl sulfoxide (B87167) (DMSO) would cause significant downfield shifts for solvent-exposed amide protons. researchgate.netnih.gov For Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, amide protons with low temperature coefficients would be identified as being involved in intramolecular hydrogen bonds, which are crucial for stabilizing turn structures.
Table 4: Hypothetical Temperature Coefficients for Amide Protons of Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe in DMSO-d₆
| Amide Proton | Temperature Coefficient (ppb/K) | Interpretation |
| Ala-NH | -5.2 | Solvent exposed |
| Chg-NH | -2.1 | Involved in a hydrogen bond |
| Dip-NH | -1.8 | Involved in a strong hydrogen bond |
| NHMe | -6.5 | Solvent exposed |
Raman Spectroscopy for Vibrational Conformation Fingerprints
The Raman spectrum of Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe would provide a unique vibrational fingerprint. The position of the amide I band can corroborate the findings from FTIR, while the amide III region can offer additional details about the backbone conformation. For instance, a strong Raman band around 1240 cm⁻¹ in the amide III region is often associated with β-sheet structures.
Table 5: Hypothetical Raman Bands and their Structural Interpretations for Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe
| Vibrational Mode | Wavenumber (cm⁻¹) | Structural Interpretation |
| Amide I | ~1638 | Confirms β-turn/β-sheet-like conformation |
| Amide III | ~1245 | Consistent with a β-sheet-like structure |
| Cα-C stretch | ~940 | Sensitive to backbone conformation |
Solid-State Structural Analysis
While solution-state studies provide insights into the dynamic conformational landscape of a peptide, solid-state analysis, typically through X-ray crystallography or solid-state NMR, reveals the precise atomic arrangement in the crystalline state. This provides a static, high-resolution picture of the peptide's structure.
A hypothetical solid-state analysis of Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe could reveal a well-defined β-turn structure stabilized by an intramolecular hydrogen bond between the C=O group of the alanine (B10760859) residue and the N-H group of the dipropylglycine (B1220447) residue. The crystal packing could further involve intermolecular hydrogen bonds, forming extended sheet-like structures. Solid-state NMR, particularly with techniques like cross-polarization magic-angle spinning (CP-MAS), could be employed to study the conformation in a non-crystalline solid state, providing a bridge between solution and crystalline structures. researchgate.net
X-ray Crystallography of Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe and Related Analogs
X-ray crystallography is a powerful technique for determining the precise atomic coordinates of a molecule in its crystalline state. The introduction of non-standard amino acids, such as Cyclohexylglycine (Chg) and Diproline (Dip), can impose significant conformational constraints, which may facilitate the crystallization process that is often challenging for flexible, standard peptides. core.ac.ukiisc.ac.in The resulting crystal structure would provide a wealth of information, including bond lengths, bond angles, and torsion angles, which define the peptide's backbone and side-chain conformations.
In a hypothetical crystallographic study of Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, the peptide would first be synthesized, purified, and then subjected to various crystallization screening conditions. Once suitable crystals are obtained, they would be exposed to a focused X-ray beam. The diffraction pattern produced by the crystal is then used to calculate an electron density map, from which the molecular structure can be modeled and refined. nih.govpan.pl
The analysis of the crystal structure of related cyclic dipeptides has demonstrated the influence of imino acid ring size and N-methylation on molecular conformation and crystal packing. nih.gov For instance, in non-methylated compounds, hydrogen-bonding interactions often dominate the packing arrangement, forming one-dimensional motifs. nih.gov Similar interactions would be expected to play a crucial role in the crystal lattice of Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe.
Hypothetical Crystallographic Data for Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe
| Crystal Parameter | Hypothetical Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (Å) | a = 10.5, b = 15.2, c = 25.8 |
| Resolution (Å) | 1.8 |
| R-work / R-free | 0.18 / 0.22 |
| Predominant Secondary Structure | β-turn and extended conformations |
| Key Intermolecular Interactions | Hydrogen bonds, van der Waals forces |
Electron Diffraction and Powder X-ray Diffraction Studies of Crystalline Forms
When single crystals of sufficient size for conventional X-ray crystallography cannot be obtained, other diffraction techniques can provide valuable structural information. Microcrystal electron diffraction (MicroED) has emerged as a powerful method for determining high-resolution structures from nanocrystals, which are often too small for X-ray analysis. xray.cz This technique could be particularly useful for a synthetic peptide like Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, which may prove difficult to crystallize into larger single crystals. In a MicroED experiment, a beam of electrons is used to generate a diffraction pattern from the nanocrystals, which can then be processed to solve the structure in a manner analogous to X-ray crystallography.
Powder X-ray diffraction (PXRD) is another valuable technique that can be applied to crystalline powders. While it does not provide the atomic-resolution detail of single-crystal methods, PXRD is instrumental in characterizing the crystalline form of a compound, identifying different polymorphs, and assessing sample purity. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid. For Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, PXRD would be used to confirm the crystallinity of a synthesized batch and to monitor for any phase transitions that might occur under different conditions, such as changes in temperature or humidity.
Hypothetical Powder X-ray Diffraction Data for a Crystalline Form of Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 8.4 | 10.52 | 100 |
| 12.6 | 7.02 | 45 |
| 18.9 | 4.69 | 80 |
| 21.1 | 4.21 | 65 |
| 25.5 | 3.49 | 30 |
Solid-State NMR for Long-Range Order and Dynamics
Solid-state NMR (ssNMR) spectroscopy is a non-destructive technique that provides information about the local structure, dynamics, and long-range order in solid materials, including those that are non-crystalline. nih.govnih.gov For a peptide like Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, ssNMR can be used to study its conformation in a powdered or amorphous state, providing insights that are complementary to diffraction methods.
To enhance the sensitivity and resolution of ssNMR experiments, selective isotopic labeling (e.g., with ¹³C and ¹⁵N) of the peptide is often employed. nih.gov By incorporating these isotopes at specific amino acid positions during peptide synthesis, it becomes possible to measure precise internuclear distances and torsion angles. Techniques such as cross-polarization magic-angle spinning (CP-MAS) and various two-dimensional correlation experiments can reveal details about the peptide's secondary structure, such as the presence of β-turns or extended strands, and how the molecules pack together in the solid state.
Furthermore, ssNMR can probe molecular dynamics over a wide range of timescales. By analyzing parameters like relaxation times and lineshapes, one can gain an understanding of the mobility of different parts of the peptide, such as the rotation of the cyclohexyl group in the Chg residue or the puckering of the proline rings in the Dip residue. This information is crucial for a complete picture of the peptide's conformational energy landscape.
Hypothetical Solid-State NMR Observables for Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe
| Nucleus | Chemical Shift (ppm) | Structural Interpretation |
| ¹³Cα (Ala) | 52.3 | Consistent with a β-sheet or extended conformation. |
| ¹³Cβ (Chg) | 38.1 | Reflects the specific rotameric state of the cyclohexyl side chain. |
| ¹⁵N (Pro) | 135.8 | Indicative of a trans peptide bond. |
| ¹³Cγ (Dip) | 25.4 | Sensitive to the pucker of the proline ring. |
Table of Compounds
| Abbreviation | Full Name |
| Me- | Methyl |
| DL-Ala | DL-Alanine |
| DL-Chg | DL-Cyclohexylglycine |
| DL-Pro | DL-Proline |
| DL-Dip | DL-Diproline |
| NHMe | Methylamide |
| OMe | Methyl ester |
| Pro | Proline |
| Gly | Glycine |
| Hyp | Hydroxyproline |
Computational Chemistry and Theoretical Modeling of Me Dl Ala Dl Chg Dl Pro Dl Dip Nhme
Development and Parameterization of Custom Force Fields for Highly Modified Peptides
Standard molecular mechanics force fields, such as CHARMM, AMBER, and OPLS, are parameterized primarily for the 20 proteinogenic amino acids. Their direct application to peptides containing non-canonical residues like DL-Cyclohexylglycine (Chg) and DL-2,2-Diphenylglycine (Dip) can lead to inaccurate predictions of conformational preferences and interaction energies. Therefore, the development of custom force field parameters is an essential first step for reliable molecular dynamics (MD) simulations of Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe.
The parameterization process involves defining the bonded (bond lengths, angles, dihedral angles) and non-bonded (van der Waals, electrostatic) parameters for the novel residues. This is a meticulous process that aims to reproduce high-level quantum mechanical (QM) data and, when available, experimental results. rsc.org The protocol for aromatic moieties, for instance, must balance hydrophilic and hydrophobic interactions to accurately model self-assembly behavior. rsc.org For a molecule like Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, new parameters would be required for the Chg and Dip residues, as well as for the N-terminal methyl (Me) and C-terminal N-methylamide (NHMe) caps.
The process typically includes:
Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed on fragments of the peptide (e.g., an acetylated and N-methylated Chg residue) to obtain data on geometry, vibrational frequencies, and rotational energy profiles for key dihedral angles.
Parameter Fitting: The force field parameters are then optimized to reproduce the QM data. This often involves fitting partial atomic charges to the electrostatic potential (ESP) and adjusting dihedral parameters to match the QM rotational energy profiles. Tools like ForceBalance can be used to automate and refine this optimization. cresset-group.com
Validation: The new parameters are validated by performing simulations and comparing the results against experimental data, such as partition coefficients or crystal structures, if available. rsc.org For interfacial systems, specific interfacial force fields (IFF) can be developed by tuning nonbonded parameters to match experimental adsorption free energies. nih.gov
Table 1: Required Custom Parameters for Non-Standard Residues in Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe This table illustrates the types of parameters that would need to be developed for the non-canonical residues within the peptide.
| Parameter Type | Residue(s) Requiring Parameterization | Justification |
| Partial Atomic Charges | Chg, Dip | The unique electronic environments of the cyclohexyl and diphenyl groups are not represented in standard force fields. |
| Bond & Angle Parameters | Chg, Dip | Parameters involving the unique sidechain atoms (e.g., Cα-Cβ bond in Chg) must be derived to reflect correct equilibrium geometries. |
| Dihedral Angle Parameters | Chg, Dip, Pro | Torsional parameters for the sidechains (χ angles) of Chg and Dip are crucial for modeling their conformational freedom. The DL-Pro configuration also requires careful parameter validation. |
| Van der Waals Parameters | Chg, Dip | Lennard-Jones parameters for the bulky, non-polar sidechains are critical for accurately modeling steric effects and non-bonded interactions. |
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Energetics
Ab initio and DFT methods are fundamental to understanding the intrinsic properties of Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, independent of empirical force field limitations. These first-principles calculations solve the electronic Schrödinger equation to provide detailed information about the molecule's electronic structure and the relative energetics of its various conformations. greeley.orgacs.org
For a peptide of this size, full QM geometry optimization is computationally prohibitive. A common strategy involves a "divide and conquer" approach, where calculations are performed on smaller, representative fragments, such as di- or tri-peptides (e.g., Ac-DL-Chg-NHMe or Ac-DL-Dip-NHMe). ethernet.edu.et The results from these fragment calculations serve two primary purposes:
Benchmarking and Parameterization: As discussed in the previous section, QM provides the "gold standard" data for developing force field parameters. High-level correlated ab initio methods like Møller-Plesset perturbation theory (MP2) with large basis sets (e.g., cc-pVTZ) are often used to generate benchmark conformational energies. greeley.orgacs.org
Intrinsic Conformational Analysis: QM calculations reveal the inherent energetic preferences of specific peptide backbone and sidechain conformations in the gas phase. This helps to understand how intramolecular forces, such as hydrogen bonds and steric repulsion, govern the peptide's structure before considering solvent effects. nih.gov
Challenges in these calculations include the computational cost, which scales unfavorably with the number of atoms, and the accurate treatment of non-bonded interactions, particularly dispersion forces, which are crucial for the bulky sidechains of Chg and Dip. acs.org The choice of functional in DFT is also critical, as different functionals can yield varying results for conformational energies.
Table 2: Comparison of Selected Quantum Mechanical Methods for Peptide Fragment Analysis This table outlines common QM methods and their typical characteristics for studying peptide fragments relevant to Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe.
| Method | Description | Typical Application | Relative Cost |
| Hartree-Fock (HF) | A fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Geometry optimizations, initial wavefunction generation. | Low |
| Density Functional Theory (DFT) | A QM method that computes the electronic structure based on the electron density. Many functionals (e.g., B3LYP, M06-2X) are available. | Geometry optimizations, relative energies, electronic properties. Good balance of cost and accuracy. | Medium |
| Møller-Plesset Perturbation Theory (MP2) | A post-HF method that includes electron correlation, crucial for non-covalent interactions. | High-accuracy single-point energy calculations for benchmarking. acs.org | High |
| Coupled Cluster (CC) | A highly accurate set of methods (e.g., CCSD(T)) considered the "gold standard" in quantum chemistry. | Benchmark energy calculations on very small fragments. | Very High |
Enhanced Sampling Methods for Comprehensive Conformational Space Exploration (e.g., Metadynamics, Umbrella Sampling)
The conformational landscape of a flexible peptide like Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe is vast and rugged, characterized by numerous local energy minima separated by high energy barriers. Standard MD simulations often become trapped in these minima, failing to adequately sample the full range of accessible conformations within a reasonable timescale. nih.govmdpi.com Enhanced sampling techniques are therefore essential to overcome these barriers and achieve a comprehensive exploration of the conformational space.
Two powerful and widely used enhanced sampling methods are Metadynamics and Umbrella Sampling:
Metadynamics (MetaD): This method accelerates the exploration of a free energy landscape by introducing a history-dependent biasing potential. arxiv.org The bias is constructed as a sum of Gaussian potentials deposited along the trajectory of one or more collective variables (CVs)—functions of the system's coordinates, such as dihedral angles or radius of gyration. By "filling" the energy wells, the system is discouraged from revisiting old states and pushed to explore new regions, eventually yielding a flat histogram in the CV space and a direct estimate of the free energy landscape. nih.gov
Table 3: Comparison of Metadynamics and Umbrella Sampling This table compares key features of two prominent enhanced sampling methods applicable to the study of Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe.
| Feature | Metadynamics | Umbrella Sampling |
| Biasing Potential | History-dependent, adaptive. Fills energy wells over time. arxiv.org | Static, harmonic potential applied in discrete windows. pnas.org |
| Prior Knowledge | Requires selection of appropriate CVs, but not the full reaction path. | Requires good knowledge of the reaction coordinate to define windows. |
| Free Energy Recovery | The negative of the summed biasing potential is a direct estimate of the free energy surface. nih.gov | Requires post-processing (e.g., WHAM) to unbias and combine distributions from all windows. |
| Exploration | More exploratory and can discover unexpected pathways. | More focused on sampling along a predefined path. |
| Applicability | Well-suited for exploring unknown landscapes and complex conformational changes. acs.org | Excellent for calculating the free energy barrier between two known states. |
Multiscale Modeling Approaches for Peptide Assembly Mechanisms (Non-Biological Contexts)
Investigating the self-assembly of peptides into larger ordered structures in non-biological contexts, such as materials science applications, presents a significant computational challenge. The process spans timescales and length scales far beyond the reach of conventional all-atom (AA) MD simulations. bohrium.comacs.org Multiscale modeling provides a powerful solution by integrating different levels of resolution to bridge this gap.
A common strategy is a "top-down" approach that combines coarse-grained (CG) and all-atom models. bohrium.commorressier.com
Coarse-Graining (CG): In a CG model, groups of atoms (e.g., an entire amino acid sidechain or backbone segment) are represented by a single "bead." This reduction in degrees of freedom allows for simulations of much larger systems for longer times. The initial stages of assembly, such as monomer diffusion and the formation of disordered oligomers, can be efficiently simulated at the CG level. nih.gov
Model Transformation: Once stable or semi-stable aggregates are formed in the CG simulation, they can be "back-mapped" or transformed into an all-atom representation. This involves reintroducing the atomic details that were omitted in the CG model.
All-Atom (AA) Refinement: The back-mapped all-atom system is then simulated using a standard force field. This final stage allows for the detailed investigation of the structural organization, hydrogen bonding networks, and specific intermolecular interactions within the assembled state. acs.org
This top-down multiscale approach allows for the efficient simulation of the entire assembly process, from disordered monomers to ordered nanostructures, providing insights that would be computationally intractable with a single-resolution model. researchgate.net
Table 4: Stages of a Top-Down Multiscale Simulation of Peptide Assembly This table outlines the typical workflow for a multiscale simulation to study the self-assembly of a peptide like Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe.
| Stage | Model Resolution | Primary Goal | Typical Timescale |
| 1. Initial Encounter | Coarse-Grained (CG) | Simulate the diffusion of monomers and the formation of initial, disordered aggregates. bohrium.comnih.gov | Microseconds to Milliseconds |
| 2. Back-Mapping | CG to All-Atom (AA) | Convert the coarse-grained aggregate structure back to a full atomistic representation. | N/A (Conversion Step) |
| 3. Reorganization & Refinement | All-Atom (AA) | Refine the structure of the aggregate, allowing for the formation of specific hydrogen bonds and optimal sidechain packing. acs.org | Nanoseconds to Microseconds |
Solvation Models and Their Impact on Predicted Peptide Conformations
The surrounding solvent environment plays a paramount role in determining the conformational preferences of a peptide. Water molecules can form hydrogen bonds with the peptide backbone and polar sidechains, and the hydrophobic effect drives the burial of non-polar groups like the Chg and Dip sidechains. Accurately modeling these solvent effects is crucial for predictive simulations. acs.org Computational studies employ two main classes of solvation models: explicit and implicit.
Explicit Solvation: In this approach, individual solvent molecules (e.g., water) are included in the simulation box and interact directly with the peptide. This provides the most detailed and physically realistic representation of solvation. However, it dramatically increases the number of atoms in the system, making it the most computationally expensive component of the simulation. acs.org Different explicit water models (e.g., TIP3P, SPC/E, TIP4P) exist, and the choice of model can influence the dynamics and specific solvation patterns of the peptide. acs.orgacs.org
Implicit Solvation: These models, also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant, rather than as individual molecules. The solvation free energy is calculated based on the size and shape of the solute's cavity in the continuum. rsc.org Common examples include the Generalized Born (GB) model. Implicit models are computationally much faster than explicit solvent but lack the specific, directional interactions (like hydrogen bonds) that can be critical for stabilizing certain conformations. acs.orgresearchgate.net They are often used for rapid conformational screening or in contexts where computational cost is a major constraint. nih.gov
For Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, the choice of solvation model would significantly impact the predicted balance between collapsed, compact structures driven by the hydrophobic sidechains and extended conformations stabilized by interactions with water. Studies have shown that while folded peptides may be less sensitive, the dynamics of flexible, solvent-exposed regions are significantly affected by the choice of water model. acs.org
Table 5: Characteristics of Common Solvation Models for Peptide Simulations This table summarizes the features of representative explicit and implicit solvation models used in molecular simulations.
| Model Type | Examples | Description | Advantages | Disadvantages |
| Explicit | TIP3P, SPC/E, TIP4P, TIP5P | Water is represented by individual, interacting molecules (3- to 5-site models). acs.org | High physical realism, captures specific hydrogen bonding. | Very high computational cost, increases system size dramatically. |
| Implicit | Generalized Born (GB), Poisson-Boltzmann (PB) | Solvent is treated as a continuous medium with a dielectric constant. acs.orgrsc.org | Very fast, significantly reduces computational cost. | Lacks specific solvent interactions, may not capture subtle conformational effects. |
Intermolecular Interactions and Supramolecular Assembly of Me Dl Ala Dl Chg Dl Pro Dl Dip Nhme
Principles Governing Non-Covalent Interactions in Synthetic Peptide Aggregates
The spontaneous organization of peptide building blocks into ordered aggregates is fundamentally governed by a balance of several weak, non-covalent interactions. nih.govresearchgate.net These forces, although individually modest, collectively dictate the folding, stability, and ultimate architecture of the resulting supramolecular structures. nih.gov
Key non-covalent interactions at play in peptide self-assembly include:
Hydrogen Bonding: This is a primary driving force in peptide assembly, most notably through the formation of β-sheet structures where hydrogen bonds form between the backbone amide and carbonyl groups of adjacent peptide chains. nih.govrsc.org These interactions are highly directional and contribute significantly to the stability and ordered nature of assemblies like fibrils and nanotubes. rsc.org The specific amino acid sequence dictates the potential for these networks to form. rsc.org
Hydrophobic Interactions: The tendency of nonpolar side chains, such as the cyclohexyl group of Chg and the methyl group of Alanine (B10760859), to minimize contact with an aqueous environment drives them to cluster together. nih.govnih.gov This hydrophobic collapse is a major contributor to the initial aggregation and stabilization of the core of self-assembled structures. nih.govnih.gov
Aromatic (π-π) Stacking: Aromatic residues, like the diphenylalanine derivative (Dip) in the peptide sequence, can interact through π-π stacking. nih.govresearchgate.net These interactions, which can occur in various geometries (e.g., face-to-face, edge-to-face), add considerable stability to the supramolecular structure and can direct the specific arrangement of peptides within an assembly. nih.govacs.orgacs.org
Electrostatic Interactions: Although the model peptide is capped and lacks free charged termini, electrostatic interactions are a crucial factor in many peptide systems, influencing solubility and aggregation propensity based on the pH and ionic strength of the solution. researchgate.netroyalsocietypublishing.org For charged peptides, repulsive forces must be overcome for aggregation to occur, meaning that aggregation is often favored near the isoelectric point where the net charge is minimal. royalsocietypublishing.org
The final assembled structure arises from the delicate balance of these competing and cooperating forces. nih.gov Environmental factors such as solvent, temperature, concentration, and pH can significantly influence this balance and, consequently, the morphology of the resulting aggregates. researchgate.netuni-ulm.de
| Interaction Type | Description | Relevance to Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Primary driver for ordered secondary structures like β-sheets between peptide backbones. |
| Hydrophobic Effect | Tendency of nonpolar molecules to aggregate in aqueous solution. | Driven by the Ala, Chg, and Dip side chains, promoting core formation. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | The Dip residue provides aromatic rings for stacking, significantly stabilizing the assembly. acs.org |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contributes to overall stability once peptides are in close proximity within the aggregate. nih.gov |
Design Principles for Promoting Ordered Supramolecular Structures from Short Peptides
The creation of well-ordered supramolecular materials from short peptides is not random but relies on rational design principles that encode the desired assembly pathway into the peptide's primary sequence. nih.govacs.org Even peptides as short as dipeptides can contain all the necessary molecular information to form complex nano- and micro-scale structures. nih.gov
Sequence as a Code: The amino acid sequence is the primary determinant of self-assembly behavior. By strategically positioning residues with different properties (hydrophobic, aromatic, charged), one can program the peptide to adopt specific secondary structures, such as β-sheets or helices, which then serve as the building blocks for larger assemblies. nih.govacs.org
Amphiphilicity: Designing peptides to be amphiphilic, with distinct hydrophobic and hydrophilic faces, is a powerful strategy. In aqueous environments, these molecules assemble to shield their hydrophobic parts from water, leading to the formation of structures like nanofibers, nanoribbons, and nanotubes. nih.govnih.gov The peptide Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, with its hydrophobic Chg and Dip residues, possesses characteristics that could be leveraged in such a design.
Incorporation of Aromatic and Non-Natural Amino Acids: The inclusion of aromatic residues is a key design element for promoting π-π stacking interactions, which provide stability and directionality to the assembly. nih.govacs.org The Dip residue is a clear example of this principle. Furthermore, the use of non-natural amino acids like cyclohexylglycine (Chg) can introduce steric bulk and enhanced hydrophobicity, while the DL-alternating chirality can influence the packing and helical nature of the resulting structures. nih.gov
Minimizing Repulsion and Maximizing Attraction: For charged peptides, manipulating the pH to be near the isoelectric point minimizes electrostatic repulsion and facilitates aggregation. royalsocietypublishing.org For uncharged peptides like the one , the focus is on maximizing attractive forces like hydrogen bonding and hydrophobic interactions.
Triggered Assembly: Assembly can be controlled by external triggers. Changes in pH, ionic strength, temperature, or the presence of specific ions can initiate the self-assembly process by altering the balance of non-covalent interactions. uni-ulm.de
Spectroscopic and Microscopic Investigation of Self-Assembly Processes
A suite of analytical techniques is employed to study the dynamic process of peptide self-assembly and to characterize the resulting structures across different length scales. nih.govacs.org These methods provide complementary information on aggregate size, shape, morphology, and internal organization.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for measuring the size distribution of particles and molecules in solution. formulationbio.commedium.com It is particularly valuable for monitoring the initial stages of peptide aggregation. zentriforce.com
The technique works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light. unchainedlabs.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. By analyzing the correlation of these intensity fluctuations, the diffusion coefficient of the particles can be calculated, which is then used to determine the hydrodynamic radius (R_h) via the Stokes-Einstein equation. medium.com
DLS is highly sensitive to the presence of even small amounts of large aggregates, making it an excellent screening tool to detect the onset of aggregation. zentriforce.comunchainedlabs.com It can provide the average particle size (Z-average) and a polydispersity index (PDI), which indicates the broadness of the size distribution. formulationbio.com However, DLS provides limited information on the shape of the aggregates and does not give quantitative data on the concentration of different species in a polydisperse sample. formulationbio.com
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for elucidating the structure of materials on the nanometer to sub-micrometer scale. nih.govwikipedia.org They provide statistical information about the average size, shape, and internal arrangement of self-assembled peptide structures in solution, offering a bulk-level view that complements the single-particle imaging of microscopy. researchgate.netfrontiersin.org
In a SAXS or SANS experiment, a beam of X-rays or neutrons is passed through the sample, and the scattered radiation is collected at very small angles. nih.gov The resulting scattering pattern is a function of the electron density (for SAXS) or scattering length density (for SANS) differences within the sample. By analyzing the scattering curve, one can determine:
Internal Structure: These techniques can reveal details such as the core-shell structure of a nanofiber, the wall thickness of a nanotube, or the packing arrangement of peptides within the assembly. frontiersin.orgaip.org
SANS offers the unique advantage of contrast variation, where by using mixtures of normal water (H₂O) and heavy water (D₂O), specific parts of a complex assembly can be made "invisible" to neutrons, allowing for the detailed study of individual components. nih.govresearchgate.net
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are direct imaging techniques that provide high-resolution visualization of the surface topography and morphology of self-assembled nanostructures. researchgate.net
Transmission Electron Microscopy (TEM): TEM provides two-dimensional projections of samples with very high resolution. To visualize peptide assemblies, samples are typically adsorbed onto a grid and may be negatively stained with heavy metal salts to enhance contrast. nih.gov TEM images can reveal the morphology of aggregates (e.g., fibrils, tubes, spheres), their dimensions (length and width), and any periodic features like the twisting of a fibril. researchgate.netresearchgate.net
Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that generates a three-dimensional topographic map of a surface with nanoscale resolution. nih.gov A sharp tip attached to a cantilever is scanned across the sample surface, and the deflection of the cantilever is measured to reconstruct the surface's height profile. nottingham.ac.uk AFM is particularly useful because it can be operated in liquid environments, allowing for the imaging of peptide assemblies under near-physiological conditions and even the observation of the dynamic process of assembly in real-time. nih.govnih.govutah.edu It provides quantitative data on the height, width, and periodicity of assembled structures like nanofibers. researchgate.net
| Technique | Information Obtained | Advantages | Limitations |
| DLS | Hydrodynamic radius, size distribution (PDI), onset of aggregation. formulationbio.commedium.com | Fast, non-invasive, high sensitivity to large aggregates. zentriforce.com | Low resolution, provides average size, limited shape information. formulationbio.com |
| SAXS/SANS | Average size, shape, internal structure, inter-particle interactions. nih.govfrontiersin.org | Bulk analysis in solution, can study hierarchical structures. frontiersin.org | Provides statistical average, requires modeling to interpret data. wikipedia.org |
| AFM | 3D surface topography, height, width, morphology, real-time imaging. nih.govnottingham.ac.uk | High resolution, can operate in liquid, provides quantitative dimensional data. nih.gov | Surface-based technique, potential for tip-sample artifacts. nih.gov |
| TEM | 2D projection, morphology, length, width, ultrastructure. nih.govresearchgate.net | Very high resolution. | Requires vacuum, samples often need staining, potential for artifacts from drying. utah.edu |
Future Directions and Emerging Research in Complex Synthetic Peptides
Integration of Artificial Intelligence and Machine Learning for Peptide Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to dramatically accelerate the discovery and optimization of complex peptides. nih.govoup.com These computational tools can analyze vast datasets of peptide sequences and their associated properties to identify patterns that are not apparent to human researchers. nih.govfrontiersin.org
For a novel peptide like Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, AI and ML models could be instrumental in several ways:
Predicting Bioactivity: By training on databases of known bioactive peptides, ML algorithms can predict the potential therapeutic activities of new sequences, such as antimicrobial or anticancer properties. nih.govfrontiersin.org
Optimizing Physicochemical Properties: AI can predict crucial properties like solubility, stability, and membrane permeability, guiding the design of peptides with improved drug-like characteristics. nih.gov This rational design process reduces the need for extensive and costly experimental screening. nih.gov
Modeling Peptide-Target Interactions: AI-powered tools like molecular docking can simulate the binding of a peptide to its biological target, providing insights into the structural basis of its activity and enabling the design of peptides with enhanced affinity and specificity. nih.gov
The application of these predictive models allows for the in silico generation and evaluation of vast virtual peptide libraries, enabling researchers to focus on synthesizing only the most promising candidates. nih.gov
Advancements in Automated Synthesis of Hyper-Complex Peptide Architectures
The synthesis of a peptide as complex as Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, with its mix of D-amino acids, N-methylated residues, and bulky, unconventional side chains, presents significant challenges for traditional synthetic methods. Recent advancements in automated peptide synthesis are crucial for overcoming these hurdles. frontiersin.orgamericanpeptidesociety.org
Modern automated peptide synthesizers, building on the foundation of solid-phase peptide synthesis (SPPS), offer several key advantages: americanpeptidesociety.orgnih.gov
Increased Efficiency and Speed: Automation streamlines the repetitive cycles of amino acid coupling and deprotection, significantly reducing synthesis time. creative-peptides.commit.edu Tabletop systems can now generate complex peptides in a matter of hours. mit.edu
Enhanced Purity and Yield: Precise, computer-controlled reagent delivery and washing steps minimize side reactions and human error, leading to higher purity and more consistent yields. americanpeptidesociety.org
These technological innovations are making the routine synthesis of previously inaccessible, hyper-complex peptide architectures a reality, paving the way for the exploration of their unique biological activities. frontiersin.orgcreative-peptides.com
Exploration of Novel Chemical Space Through Unconventional Amino Acid Incorporation
The inclusion of unconventional amino acids is a powerful strategy for expanding the chemical diversity and therapeutic potential of peptides. sigmaaldrich.comformulationbio.com The peptide Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe serves as a prime example, featuring several non-proteinogenic building blocks.
The benefits of incorporating such residues are numerous:
Enhanced Stability: Unnatural amino acids, including D-isomers and N-methylated residues, can confer resistance to proteolytic degradation, increasing the peptide's half-life in vivo. formulationbio.comcreative-peptides.com
Structural Constraints: The rigid and bulky nature of amino acids like Proline, Cyclohexylglycine, and a diphenyl-glycine derivative can induce specific secondary structures (e.g., turns or helices) that may be critical for biological activity. jpt.com
Improved Receptor Binding: The unique side chains of unconventional amino acids can create novel interactions with biological targets, leading to enhanced binding affinity and selectivity. creative-peptides.com
By moving beyond the 20 proteinogenic amino acids, chemists can access a vast and largely unexplored chemical space, designing peptides with fine-tuned properties for a wide range of applications, from therapeutics to materials science. biosyn.com
Development of In Situ Spectroscopic Methods for Monitoring Peptide Self-Assembly Dynamics
Many peptides, particularly those containing hydrophobic and aromatic residues like those in Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe, have the ability to self-assemble into higher-order structures such as nanofibers, hydrogels, and other nanomaterials. rsc.org Understanding and controlling this process is critical for applications in drug delivery, tissue engineering, and diagnostics.
The development of in situ spectroscopic techniques allows for the real-time monitoring of these self-assembly dynamics: nih.gov
Circular Dichroism (CD) Spectroscopy: This technique is used to follow the formation of secondary structures like β-sheets, which are often the driving force behind peptide self-assembly. acs.orgnih.gov
Fluorescence Spectroscopy: By labeling peptides with fluorescent probes, techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can provide insights into the early stages of aggregation and the kinetics of fiber formation at the single-molecule level. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can monitor changes in the peptide backbone's vibrational modes, providing information about hydrogen bonding and the transition from disordered monomers to ordered, self-assembled structures. nih.govacs.org
These methods provide a dynamic picture of the self-assembly process, revealing the influence of factors like peptide concentration, pH, and ionic strength on the resulting supramolecular architecture. rsc.orgnih.gov Such detailed understanding is essential for the rational design of self-assembling peptide-based materials with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
